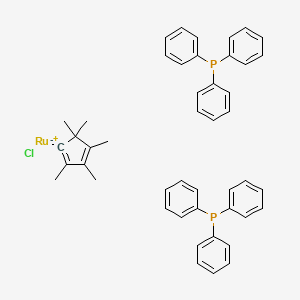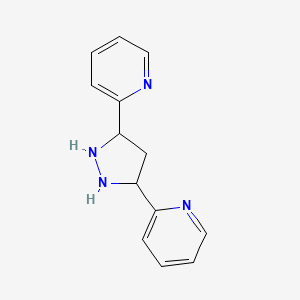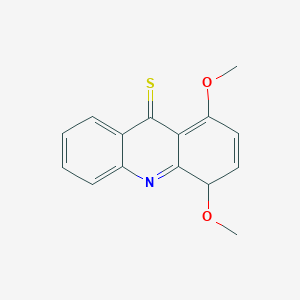
Lipomycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lipomycin is an acyclic polyene antibiotic isolated from the bacterium Streptomyces aureofaciens. It is known for its antibacterial properties, particularly against Gram-positive bacteria. The compound belongs to the class of polyketides, which are synthesized by polyketide synthases. This compound has a complex structure that includes a polyene chain and a tetramic acid moiety, making it a unique and valuable compound in the field of antibiotics .
准备方法
Synthetic Routes and Reaction Conditions
The biosynthesis of lipomycin involves a series of enzymatic reactions catalyzed by polyketide synthases and nonribosomal peptide synthetases. The biosynthetic gene cluster responsible for this compound production includes genes encoding polyketide synthases, nonribosomal peptide synthetases, and other enzymes involved in the formation and attachment of sugar moieties .
In the laboratory, this compound can be synthesized through a combination of chemical and enzymatic methodsThe reaction conditions typically involve the use of specific substrates such as isobutyryl-CoA and methylmalonyl-CoA, along with various cofactors and enzymes .
Industrial Production Methods
Industrial production of this compound involves the fermentation of Streptomyces aureofaciens under controlled conditions. The fermentation process is optimized to maximize the yield of this compound by adjusting factors such as nutrient composition, pH, temperature, and aeration. After fermentation, this compound is extracted and purified using techniques such as solvent extraction, chromatography, and crystallization .
化学反应分析
Types of Reactions
Lipomycin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the polyene chain, affecting the compound’s stability and activity.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations .
Major Products
The major products formed from the chemical reactions of this compound include various oxidized, reduced, and substituted derivatives. These derivatives can exhibit different biological activities and may be used to develop new antibiotics with improved properties .
科学研究应用
作用机制
Lipomycin exerts its antibacterial effects by targeting the bacterial cell membrane and disrupting its integrity. The compound binds to specific lipids in the membrane, causing leakage of cellular contents and ultimately leading to cell death. The molecular targets of this compound include membrane phospholipids and proteins involved in maintaining membrane structure .
相似化合物的比较
Lipomycin is unique among polyketides due to its acyclic polyene structure and the presence of a tetramic acid moiety. Similar compounds include:
Nystatin: A polyene antifungal antibiotic with a cyclic structure.
Amphotericin: Another polyene antifungal with a cyclic structure.
Rapamycin: A polyketide with immunosuppressive properties.
Tacrolimus: A polyketide used as an immunosuppressant
Compared to these compounds, this compound’s unique structure and mode of action make it a valuable addition to the arsenal of antibiotics, particularly for treating Gram-positive bacterial infections .
属性
分子式 |
C32H45NO9 |
|---|---|
分子量 |
587.7 g/mol |
IUPAC 名称 |
3-[(4E)-4-[(2E,4E,6E,8E,10E)-13-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-10,12,14-trimethylpentadeca-2,4,6,8,10-pentaenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid |
InChI |
InChI=1S/C32H45NO9/c1-19(2)31(42-27-18-25(35)29(38)22(5)41-27)21(4)17-20(3)13-11-9-7-8-10-12-14-24(34)28-30(39)23(15-16-26(36)37)33(6)32(28)40/h7-14,17,19,21-23,25,27,29,31,34-35,38H,15-16,18H2,1-6H3,(H,36,37)/b9-7+,10-8+,13-11+,14-12+,20-17+,28-24+/t21?,22-,23?,25+,27+,29-,31?/m1/s1 |
InChI 键 |
BRPRNHPFSOESDI-WTYFYQQMSA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)OC(C(C)C)C(C)/C=C(\C)/C=C/C=C/C=C/C=C/C(=C\2/C(=O)C(N(C2=O)C)CCC(=O)O)/O)O)O |
规范 SMILES |
CC1C(C(CC(O1)OC(C(C)C)C(C)C=C(C)C=CC=CC=CC=CC(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12350039.png)

![5-chloro-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methoxy]aniline](/img/structure/B12350048.png)

![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-amine](/img/structure/B12350053.png)
![1-Ethyl-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12350067.png)


![1-(2,5-difluorophenyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12350088.png)
![1-[(2R,3R,4S,5R)-3-azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12350090.png)
![sodium;5-chloro-3-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-2-id-4-yl]diazenyl]-2-oxidobenzenesulfonate;chromium(3+);hydroxide](/img/structure/B12350108.png)


